molecular formula C7H7F3N2O3 B11796056 1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid

1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11796056
M. Wt: 224.14 g/mol
InChI Key: KYZAFMDIGFCVMR-UHFFFAOYSA-N
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Description

1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones . This process involves the use of rhodium catalysts to facilitate the oxidation and subsequent trifluoroethoxylation of non-activated sp3 C–H bonds.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

    Reduction: The compound can be reduced to form different reduced products.

Common Reagents and Conditions:

    Oxidation: Rhodium catalysts are commonly used for oxidation reactions.

    Substitution: Various nucleophiles can be used for substitution reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of trifluoroethoxylated dihydropyrrolidones .

Scientific Research Applications

1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H7F3N2O3

Molecular Weight

224.14 g/mol

IUPAC Name

1-methyl-5-(2,2,2-trifluoroethoxy)pyrazole-4-carboxylic acid

InChI

InChI=1S/C7H7F3N2O3/c1-12-5(15-3-7(8,9)10)4(2-11-12)6(13)14/h2H,3H2,1H3,(H,13,14)

InChI Key

KYZAFMDIGFCVMR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)OCC(F)(F)F

Origin of Product

United States

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